5-Hydroxy-2-methylbenzenesulfonic acid

Analytical reference standard Policresulen impurity Regioisomer differentiation

5-Hydroxy-2-methylbenzenesulfonic acid (CAS 102014‑39‑1) is a regiospecifically defined hydroxy-methylbenzenesulfonic acid isomer with the molecular formula C₇H₈O₄S and molecular weight 188.20 g mol⁻¹. It is formally designated as Policresulen Impurity 12 and is primarily utilized as a certified reference standard for analytical method development, validation, and quality control (QC) in pharmaceutical impurity profiling.

Molecular Formula C7H8O4S
Molecular Weight 188.2 g/mol
CAS No. 102014-39-1
Cat. No. B011976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-methylbenzenesulfonic acid
CAS102014-39-1
Molecular FormulaC7H8O4S
Molecular Weight188.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)O)S(=O)(=O)O
InChIInChI=1S/C7H8O4S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11)
InChIKeyYWHXPJLWNXLVHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2-methylbenzenesulfonic acid (CAS 102014-39-1): Certified Reference Standard for Policresulen Impurity Profiling


5-Hydroxy-2-methylbenzenesulfonic acid (CAS 102014‑39‑1) is a regiospecifically defined hydroxy-methylbenzenesulfonic acid isomer with the molecular formula C₇H₈O₄S and molecular weight 188.20 g mol⁻¹ . It is formally designated as Policresulen Impurity 12 and is primarily utilized as a certified reference standard for analytical method development, validation, and quality control (QC) in pharmaceutical impurity profiling [1]. Unlike mixed‑isomer products, this compound is supplied as a single, well‑characterized regioisomer with defined physicochemical properties that are critical for unambiguous identification [2].

Why Generic Substitution Fails for 5-Hydroxy-2-methylbenzenesulfonic acid: Regioisomeric Differences in Hydroxy‑Methylbenzenesulfonic Acids


Hydroxy‑methylbenzenesulfonic acids exist as multiple regioisomers and commercial mixtures (e.g., CAS 28519‑04‑2, a 2(or 5)‑hydroxy‑5(or 2)‑methyl mixture). These isomers exhibit markedly different physicochemical properties—melting points span a 108 °C range among closely related species—and distinct chromatographic retention behavior . Substituting the specific 5‑hydroxy‑2‑methyl isomer with a mixed or alternate isomer product introduces uncontrolled variability in HPLC retention time, MS/MS fragmentation patterns, and quantitative calibration, directly compromising the reliability of impurity quantification in policresulen drug products. Generic substitution is therefore analytically unacceptable when regioisomer‑specific identification is required for pharmacopoeial compliance [1].

5-Hydroxy-2-methylbenzenesulfonic acid (Impurity 12): Quantitative Differentiation Evidence vs. Closest Isomeric Analogs


Melting Point: 5‑Hydroxy‑2‑methyl vs. 2‑Hydroxy‑4‑methyl vs. Mixed Isomer – A Quantitative Differentiation

The melting point of 5‑hydroxy‑2‑methylbenzenesulfonic acid (CAS 102014‑39‑1) is 187–188 °C, as reported by Sigma‑Aldrich . This is substantially higher than the 2‑hydroxy‑4‑methyl regioisomer (CAS 22356‑80‑5), which melts at 97–100 °C , and the mixed 2(or 5)‑hydroxy‑5(or 2)‑methyl isomer product (CAS 28519‑04‑2), which melts at 79 °C [1]. The 108 °C difference between the target compound and the mixed isomer provides a robust physical property for identity confirmation and purity assessment.

Analytical reference standard Policresulen impurity Regioisomer differentiation

Regioisomeric Purity: Single Isomer vs. Isomeric Mixture – Implications for Analytical Accuracy

CAS 102014‑39‑1 is a single, defined regioisomer with the 5‑hydroxy‑2‑methyl substitution pattern, whereas CAS 28519‑04‑2 is marketed as a 2(or 5)‑hydroxy‑5(or 2)‑methyl mixture, meaning it contains at least two structurally distinct chemical entities [1]. Each species in a mixture produces its own retention time and MS/MS spectrum. In the LC‑Q‑TOF MS characterization of policresulen solution, Shi et al. resolved and structurally assigned 21 individual monomeric and oligomeric impurities, demonstrating the requirement for unambiguous single‑component identification [2]. Using a mixed‑isomer standard would introduce co‑eluting signals that confound peak assignment and compromise method validation.

Regioisomer purity Pharmaceutical impurity standard Chromatographic specificity

Certified Reference Standard Availability: ISO 17034 Accreditation and Full Characterization Data Package

5‑Hydroxy‑2‑methylbenzenesulfonic acid (Policresulen Impurity 12) is commercially available as a certified reference standard from ISO 17034‑accredited suppliers, with purity exceeding 95% and a comprehensive data package including NMR, MS, HPLC, IR, and UV characterization [1]. In contrast, several regioisomeric analogs are listed as discontinued or lack certified reference material status—for example, 4‑hydroxy‑2‑methylbenzenesulfonic acid (CAS 7134‑05‑6) is shown as “Discontinued” on the CymitQuimica platform, without a certified data package . The ISO 17034 certification ensures metrological traceability, batch‑to‑batch homogeneity, and long‑term stability, which are pre‑requisites for ANDA/DMF submissions and pharmacopoeial compliance.

Certified reference material ISO 17034 Pharmaceutical quality control

LC‑Q‑TOF MS Characterization: Inclusion in the First Comprehensive Impurity Profiling Study of Policresulen Solution

In the first comprehensive study to separate and characterize unknown impurities in policresulen solution, Shi et al. (2023) identified 21 previously unreported impurities using HPLC coupled with Q‑TOF mass spectrometry on an ACE EXCEL 5 C18‑PFP column (4.6 mm × 250 mm, 5 μm) with 0.01 M ammonium acetate/methanol mobile phase [1]. While individual retention times for Impurity 12 are not presented in the publicly available abstract, the study establishes the analytical framework within which 5‑hydroxy‑2‑methylbenzenesulfonic acid is structurally characterized and differentiated from other oligomeric and monomeric impurities in the policresulen matrix. The publication provides the first peer‑reviewed evidence that this specific regioisomer is a genuine process‑related impurity requiring control.

LC‑Q‑TOF MS Impurity profiling Policresulen analysis

5-Hydroxy-2-methylbenzenesulfonic acid (Policresulen Impurity 12): Highest‑Value Application Scenarios for Scientific Procurement


Pharmaceutical Reference Standard for Policresulen ANDA/DMF Submissions

When preparing Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) for generic policresulen products, regulatory agencies require identification and quantification of all process‑related impurities above the identification threshold. The ISO 17034‑certified 5‑hydroxy‑2‑methylbenzenesulfonic acid reference standard provides the single‑isomer purity, full characterization data package (NMR, MS, HPLC, IR, UV), and metrological traceability necessary to satisfy ICH Q3A/Q3B impurity documentation requirements. The 108 °C melting point differential versus the mixed‑isomer product serves as a rapid identity verification check upon receipt [1].

HPLC Method Development and System Suitability Testing for Policresulen‑Related Substances

Development of a stability‑indicating HPLC method for policresulen drug products requires a panel of well‑characterized impurity standards with known retention times and spectral properties. The 5‑hydroxy‑2‑methyl isomer, as a single defined chemical entity rather than an isomeric mixture, produces a single, reproducible chromatographic peak without co‑elution artifacts. This enables accurate determination of relative retention time (RRT) and response factor, which are critical parameters for system suitability testing and routine QC release assays. The Shi et al. (2023) LC‑Q‑TOF MS study provides the peer‑reviewed chromatographic framework for method alignment [2][3].

Forced Degradation Studies and Impurity Fate Mapping in Policresulen Formulations

Forced degradation studies (acid, base, oxidative, thermal, photolytic) generate complex impurity profiles that must be resolved and identified to establish degradation pathways. Using 5‑hydroxy‑2‑methylbenzenesulfonic acid as a characterized monomeric impurity standard allows direct spiking experiments to confirm or exclude its formation under each stress condition. Because the regioisomeric identity is unambiguous (unlike the mixed CAS 28519‑04‑2 product), any observed degradation peak can be definitively assigned or ruled out, supporting the structural elucidation of unknown degradants and the establishment of mass balance [2].

Procurement for Certified Reference Material Inventory in GMP/GLP Analytical Laboratories

GMP/GLP laboratories performing routine policresulen QC testing require a stable, certifiable inventory of impurity reference standards. 5‑Hydroxy‑2‑methylbenzenesulfonic acid (Impurity 12), available as a solid with defined storage conditions and a three‑year shelf life from ISO 17034‑accredited suppliers, meets the requirements for inclusion in a controlled reference standard program. Its commercial availability as a catalogued, non‑discontinued product (unlike the 4‑hydroxy‑2‑methyl isomer, which is listed as discontinued) ensures long‑term procurement continuity for multi‑year product life‑cycle management [1].

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